Ticlopidine-d4
Overview
Description
Ticlopidine-d4 is a deuterated form of ticlopidine, a thienopyridine compound known for its antiplatelet properties. The deuterium substitution in this compound enhances its stability and allows for more precise pharmacokinetic studies. Ticlopidine itself is used to prevent thrombotic strokes and other conditions related to blood clot formation by inhibiting platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ticlopidine-d4 involves the incorporation of deuterium atoms into the ticlopidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Ticlopidine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thienopyridine compounds .
Scientific Research Applications
Ticlopidine-d4 is widely used in scientific research due to its enhanced stability and isotopic labeling. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ticlopidine.
Biology: Studied for its effects on platelet aggregation and blood clot formation.
Medicine: Investigated for its potential in treating conditions related to thrombotic events.
Industry: Utilized in the development of new antiplatelet agents and for quality control in pharmaceutical manufacturing
Mechanism of Action
Ticlopidine-d4 exerts its effects by inhibiting platelet aggregation. The active metabolite of ticlopidine prevents the binding of adenosine diphosphate to its platelet receptor, impairing the activation of the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and prevents thrombus formation .
Comparison with Similar Compounds
Clopidogrel: Another thienopyridine compound with similar antiplatelet properties.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Ticlopidine: The non-deuterated form of Ticlopidine-d4
Uniqueness: this compound’s uniqueness lies in its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858483 | |
Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-49-1 | |
Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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